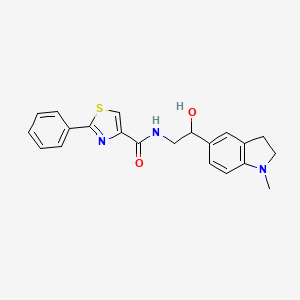

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-24-10-9-15-11-16(7-8-18(15)24)19(25)12-22-20(26)17-13-27-21(23-17)14-5-3-2-4-6-14/h2-8,11,13,19,25H,9-10,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAPZCXMAAZOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide can be represented as follows:

- Molecular Formula : C19H20N2O2S

- Molecular Weight : 336.44 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. Notably, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on several thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells. The IC50 values for these compounds ranged from 10–30 µM, indicating potent activity against these cancer types .

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have also been explored. This compound may share similar mechanisms with other thiazole derivatives known for their anticonvulsant effects.

The proposed mechanism involves the modulation of neurotransmitter systems, particularly enhancing GABAergic activity, which is crucial for seizure control. This mechanism has been supported by SAR (Structure-Activity Relationship) studies that highlight the importance of specific functional groups in conferring anticonvulsant properties .

Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | U251 (glioblastoma) | 10–30 | Induction of apoptosis |

| Anticancer | WM793 (melanoma) | 10–30 | Induction of apoptosis |

| Anticonvulsant | PTZ-induced seizure model | Not specified | Modulation of GABAergic activity |

Efficacy in Preclinical Models

In preclinical investigations, compounds similar to this compound have shown promise as effective agents against various types of cancer and seizures. Notably, the presence of electron-withdrawing groups and specific substitutions on the thiazole ring significantly enhance biological activity.

Structural Insights

Molecular dynamics simulations have provided insights into the interactions between this compound and target proteins involved in cancer progression. The analysis suggests that hydrophobic interactions play a crucial role in binding affinity, which correlates with observed biological activities .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Numerous studies have highlighted the potential of thiazole derivatives, including N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide, in cancer treatment. Thiazoles exhibit cytotoxic properties against various cancer cell lines, with mechanisms often involving the inhibition of tumor cell proliferation and induction of apoptosis. For instance, compounds containing thiazole rings have shown promising results against human glioblastoma and melanoma cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics such as doxorubicin .

Anticonvulsant Properties

Thiazole-based compounds have also been investigated for their anticonvulsant effects. Research indicates that certain thiazole derivatives can significantly reduce seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance anticonvulsant efficacy, making these compounds candidates for further development in epilepsy treatment .

Antimicrobial Effects

The compound has shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that derivatives of thiazoles can inhibit bacterial growth effectively, with some compounds exhibiting activity comparable to established antibiotics like norfloxacin . The presence of electron-donating or -withdrawing groups on the phenyl or thiazole rings plays a crucial role in enhancing antimicrobial potency.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of thiazole derivatives in vitro against various cancer cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity, particularly against breast cancer cells (MCF-7), where an IC50 value of 5.71 μM was recorded, outperforming standard treatments like 5-fluorouracil .

Case Study 2: Antimicrobial Activity

In another investigation, a series of phenylthiazole derivatives were synthesized and tested for their antimicrobial properties. The findings demonstrated that compounds with specific substitutions exhibited remarkable activity against resistant strains of bacteria, suggesting a viable pathway for developing new antibiotics .

Data Tables

| Property/Activity | Value/Description |

|---|---|

| Antitumor IC50 (MCF-7) | 5.71 μM |

| Anticonvulsant Efficacy | Significant reduction in seizure frequency |

| Antimicrobial Activity | Comparable to norfloxacin |

| Compound Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased cytotoxicity |

| Electron-withdrawing groups | Enhanced antimicrobial efficacy |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Thiazole Carboxamides

Key Substituent Differences

The compound’s structural uniqueness lies in its combination of a 2-phenylthiazole and a 1-methylindolin-5-yl group. Below is a comparative analysis with similar compounds:

Structure-Activity Relationships (SAR)

- Indoline vs. Indole/Indolone : The saturated 1-methylindoline in the target compound (vs. 2-oxoindolin-3-ylidene in ) could reduce planarity, affecting membrane permeability or metabolic stability .

- Hydroxyethyl Linker : The hydroxyl group in the target compound’s side chain may improve solubility compared to naphthalene (Compound M) or chlorophenyl () substituents .

Pharmacokinetic and Physicochemical Properties

- LogP/Solubility : The hydroxyethyl group in the target compound may lower logP compared to naphthalene-containing analogs (), improving aqueous solubility .

- Metabolic Stability : Methylation of the indoline nitrogen (target compound) could reduce oxidative metabolism relative to 2-oxoindoline derivatives () .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylthiazole-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical procedure involves refluxing thiourea derivatives (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) with maleimides or indole-carboxylic acid derivatives in glacial acetic acid for 2–5 hours under TLC monitoring . Optimization includes adjusting molar ratios (1:1 to 1:1.1), solvent selection (acetic acid or DMF/acetic acid mixtures), and recrystallization protocols to improve purity and yield. Sodium acetate is often used as a catalyst to accelerate cyclization .

| Reactants | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiourea + N-arylmaleimide | Glacial acetic acid | - | 2 | 65–75 | |

| 2-Aminothiazol-4(5H)-one + Indole derivatives | Acetic acid | Sodium acetate | 3–5 | 70–80 |

Q. How are thiazole-4-carboxamide derivatives characterized to confirm structural integrity?

- Methodological Answer : Characterization relies on a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : To verify substituent positions and hydrogen/carbon environments (e.g., indole NH peaks at δ 10–12 ppm, thiazole C=O at ~170 ppm) .

- HRMS : Confirms molecular ion peaks ([M+H]+) with <5 ppm error .

- Melting Point Analysis : Used to assess purity (e.g., derivatives with nitro groups show higher melting points due to crystallinity) .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed to enhance the biological efficacy of thiazole-4-carboxamide derivatives?

- Methodological Answer : SAR studies should systematically vary substituents on the phenyl and indole moieties. For example:

-

Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve kinase inhibition .

-

Replace the phenyl group with heteroaromatic rings (e.g., pyridinyl) to modulate solubility and target affinity .

-

Test derivatives in standardized assays (e.g., antiproliferative activity in K562 leukemia cells ).

Derivative Modification Assay Type Activity Trend Reference 4-Nitrophenyl substitution Antiproliferative IC₅₀: 0.1–1 µM 4-Fluorophenyl substitution Kinase inhibition 10-fold increase in IC₅₀ vs. parent

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Cross-validation : Test compounds in parallel using identical protocols (e.g., MTT assay vs. xenograft models) .

- Purity thresholds : Enforce ≥95% purity via HPLC and elemental analysis .

- Solubility controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. How can computational methods guide the optimization of thiazole-4-carboxamide derivatives for target specificity?

- Methodological Answer :

- Molecular docking : Predict binding poses with Abl/Src kinase domains (e.g., PyRx or AutoDock Vina) using PDB structures (e.g., 1OPJ) .

- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Q. What experimental designs are critical for evaluating in vivo efficacy and toxicity of this compound?

- Methodological Answer :

- Xenograft models : Administer orally (e.g., 10–50 mg/kg/day in murine CML models) and monitor tumor regression via caliper measurements/bioluminescence .

- Toxicokinetics : Measure plasma concentrations (LC-MS/MS) and assess liver/kidney function markers (ALT, creatinine) .

- Dose escalation : Start at 1 mg/kg to determine MTD (maximum tolerated dose) with weekly CBC and histopathology .

Data Contradiction Analysis

Q. Why do some thiazole-4-carboxamide derivatives exhibit high in vitro potency but poor in vivo efficacy?

- Methodological Answer : Common issues include:

- Poor bioavailability : Address via prodrug strategies (e.g., esterification of hydroxy groups) .

- Rapid metabolism : Use CYP450 inhibition assays (e.g., human liver microsomes) to identify metabolic hotspots .

- Tissue penetration barriers : Modify logD (e.g., <2 for CNS targets) or use nanoparticle formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.